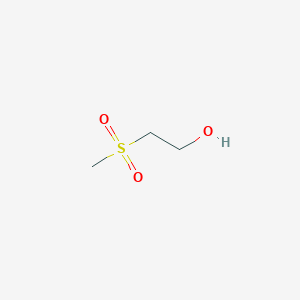

2-(Methylsulfonyl)ethanol

説明

特性

IUPAC Name |

2-methylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-7(5,6)3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTYFTKODBWKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164950 | |

| Record name | 2-(Methylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15205-66-0 | |

| Record name | 2-(Methylsulfonyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15205-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylsulfonyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylsulfonyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulphonyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHANESULFONYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI8EB2K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol (CAS: 15205-66-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)ethanol, a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. The document details its chemical and physical properties, safety and handling protocols, and established synthetic and biological applications. Special emphasis is placed on its role as a reagent in organic reactions and as a potential modulator of biological pathways, including its noted activity as a protein kinase and acetylcholinesterase inhibitor. This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and visual representations of key processes to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound that serves as a valuable building block in various synthetic endeavors.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15205-66-0 | [2][3][4][5][6] |

| Molecular Formula | C₃H₈O₃S | [2][3][7] |

| Molecular Weight | 124.16 g/mol | [2][3][8] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [4][9][10] |

| Melting Point | 31-33 °C | [8][9][11] |

| Boiling Point | 145-149 °C | [2][8][9][11] |

| Density | 1.285 - 1.33 g/cm³ | [2][11] |

| Flash Point | >110 °C (>230 °F) | [8][11] |

| Refractive Index | 1.478-1.48 | [8][11] |

| Water Solubility | Soluble | [4][8][9][11] |

| pKa | 13.61 ± 0.10 (Predicted) | [10][11] |

| SMILES | CS(=O)(=O)CCO | [4][7] |

| InChI Key | KFTYFTKODBWKOU-UHFFFAOYSA-N | [4][7] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[12][13]

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][14][15] Recommended storage temperature is between 2°C and 8°C.[2]

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.[12][14]

-

Skin: Wash off immediately with soap and plenty of water.[12][14]

-

Ingestion: Clean mouth with water and seek medical attention.[12][14]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[14]

Fire Fighting Measures: Use water spray, carbon dioxide, dry chemical, or chemical foam to extinguish.[12][14]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, the most probable synthetic route is the oxidation of its thioether precursor, 2-(methylthio)ethanol. This transformation is a standard procedure in organic chemistry. A general workflow for this type of oxidation is presented below.

Caption: General synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, particularly for the preparation of phenols and complex sulfur-containing molecules.[1][8][9]

Conversion of Aryl Fluorides to Phenols

A notable application of this compound is in the mild, one-pot conversion of electron-deficient aryl fluorides to phenols.[2][3][4] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

The following protocol is adapted from the literature for the conversion of an aryl fluoride (B91410) to a phenol (B47542) using this compound.[2]

Materials:

-

Aryl fluoride

-

This compound

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Brine

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a stirring solution of the aryl fluoride (1.0 equivalent) in anhydrous DMF (0.66 M), add this compound (1.5 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (3.0 equivalents) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of 1N HCl solution.

-

Partition the mixture between ethyl acetate and brine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the corresponding phenol.

References

- 1. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 4. Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controversial effect of ethanol irrespective of kinases inhibition on the agonist-dependant vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein kinase C inhibitors counteract the ethanol effects on myelin basic protein expression in differentiating CG-4 oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2-Indole-acylsulfonamide Myeloid Cell Leukemia 1 (Mcl-1) Inhibitors Using Fragment-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O-imino esters of N,N-bis(2-chloroethyl)phosphorodiamidic acid. Synthesis, X-ray structure determination, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. graylab.stanford.edu [graylab.stanford.edu]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2-(Methylsulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-(Methylsulfonyl)ethanol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in complex organic synthesis. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physical and Chemical Data

This compound, also known as 2-Hydroxyethyl methyl sulfone, is an organosulfur compound with the chemical formula C₃H₈O₃S. It is recognized for its utility as a versatile building block in the synthesis of more complex sulfur-containing molecules. The compound typically appears as a white to almost white solid or a clear yellow liquid, depending on the ambient temperature. For long-term storage, it is recommended to keep it in a dry, well-sealed container at room temperature.

Quantitative Physical Properties

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| Molecular Weight | 124.16 g/mol | [1][2] |

| Melting Point | 31-33 °C | [1][2] |

| Boiling Point | 148-149 °C | [1][2] |

| Density | 1.33 g/cm³ | [1][2] |

| Refractive Index | 1.478-1.480 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Vapor Pressure | 4.16E-06 mmHg at 25°C | [2] |

| pKa (Predicted) | 13.61 ± 0.10 | [1] |

| Water Solubility | Soluble | [1][2] |

| Solubility (Organic) | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity.[3] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to lower and broaden the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Thermometer[3]

-

Mortar and pestle (optional)[5]

Procedure:

-

If the sample is not a fine powder, gently crush it using a mortar and pestle.[5]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[3]

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.[3][4]

-

Heat the sample rapidly to determine an approximate melting point, then allow the apparatus to cool.[3]

-

For an accurate measurement, heat the sample again at a slower rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a liquid (the end of the melting range).[6]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.[7]

Apparatus:

-

Small test tube or fusion tube[7]

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)[7][8]

-

Rubber band or thread to attach the test tube to the thermometer[7]

Procedure:

-

Place a small amount of the liquid sample into the test tube.[9]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[9]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

Immerse the assembly in a heating bath (e.g., Thiele tube).[7]

-

Heat the apparatus slowly and uniformly.[8]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

When a continuous and rapid stream of bubbles is observed, stop heating.[7]

-

The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.[7]

Density Measurement

Density is the mass per unit volume of a substance.[10]

Apparatus:

Procedure:

-

Weigh a clean, dry volumetric flask with its stopper (W1).[10]

-

Fill the flask to the calibration mark with the liquid sample, ensuring there are no air bubbles.

-

Weigh the flask with the liquid and stopper (W2).

-

The mass of the liquid is (W2 - W1).

-

The density is calculated by dividing the mass of the liquid by the volume of the volumetric flask.

Refractive Index Measurement

The refractive index is a measure of how much light bends when it passes through a substance.[12]

Apparatus:

-

Abbe refractometer[12]

-

Dropper

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Kimwipes or other soft tissue[12]

Procedure:

-

Ensure the prism of the Abbe refractometer is clean and dry.[12]

-

Place a few drops of the liquid sample onto the prism.[12]

-

Close the prism and turn on the light source.[12]

-

Adjust the handwheel to bring the light and dark boundary into the field of view.

-

Turn the compensator dial to eliminate any color fringe and sharpen the boundary line.[12]

-

Adjust the handwheel again to center the sharp boundary line on the crosshairs.[12]

-

Read the refractive index value from the scale.[12]

-

Clean the prism thoroughly with a suitable solvent and soft tissue after the measurement.[12]

Flash Point Determination

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[13]

Apparatus:

Procedure:

-

Pour the liquid sample into the test cup up to the marked level.[14]

-

Place the lid on the cup, which is fitted with a thermometer and a stirrer.[14]

-

Heat the sample at a slow, constant rate while stirring.[14]

-

At regular temperature intervals, apply the ignition source to the vapor space through the opening in the lid.[13]

-

The flash point is the lowest temperature at which the application of the ignition source causes a brief flash of the vapors.[13]

Solubility Testing

Solubility provides information about the polarity and functional groups present in a molecule.[16]

Apparatus:

-

Small test tubes[16]

-

Stirring rod

-

Solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents)[16][17]

Procedure:

-

Place a small, measured amount of the solute (e.g., 0.1 g of solid or 0.2 mL of liquid) into a test tube.[16]

-

Add a measured volume of the solvent (e.g., 3 mL) in portions, shaking or stirring after each addition.[16]

-

Observe if the solute dissolves completely to form a homogeneous solution.[18]

-

If the substance is soluble in water, the pH of the solution can be tested with litmus (B1172312) paper to determine if it is acidic or basic.[17]

-

If the substance is insoluble in water, its solubility in acidic and basic solutions can be tested to infer the presence of basic or acidic functional groups, respectively.[17]

Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of an organic compound like this compound.

Caption: A general workflow for determining the physical properties of an organic compound.

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is primarily utilized as a reagent and a versatile building block in organic synthesis. For instance, it is used in the synthesis of phenols from aryl fluorides and in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate. There is currently no substantial evidence to suggest its direct involvement in biological signaling pathways. Its relevance in drug development is therefore more likely as a synthetic intermediate rather than a pharmacologically active agent that modulates specific signaling cascades. Further research would be required to explore any potential biological activities.

References

- 1. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chembk.com [chembk.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. byjus.com [byjus.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 11. mt.com [mt.com]

- 12. scribd.com [scribd.com]

- 13. almaaqal.edu.iq [almaaqal.edu.iq]

- 14. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 15. web.iitd.ac.in [web.iitd.ac.in]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. scribd.com [scribd.com]

- 18. researchgate.net [researchgate.net]

2-(Methylsulfonyl)ethanol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Methylsulfonyl)ethanol, a versatile organic compound with relevance in synthetic chemistry and pharmaceutical research.

Chemical Identity and Structure

This compound, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound featuring a methylsulfonyl group attached to an ethanol (B145695) moiety.[1] This structure imparts a unique combination of polarity and reactivity, making it a valuable building block in organic synthesis.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15205-66-0[2][3] |

| Molecular Formula | C₃H₈O₃S[2][3] |

| Molecular Weight | 124.16 g/mol [2][3] |

| IUPAC Name | This compound[4] |

| Synonyms | 2-Hydroxyethyl methyl sulfone, 2-Methanesulfonylethanol[3][5] |

| SMILES | CS(=O)(=O)CCO[2] |

| InChI Key | KFTYFTKODBWKOU-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a white to almost white solid or a clear yellow liquid, depending on the ambient temperature.[1][6] Its physical and chemical properties are summarized in the tables below.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Physical State | White to almost white solid or clear yellow liquid | [1][7] |

| Melting Point | 31-33 °C | [6][8] |

| Boiling Point | 148-149 °C | [6][8] |

| Density | 1.33 g/cm³ | [6] |

| Refractive Index | 1.478-1.48 | [6] |

| Flash Point | >110 °C (>230 °F) | [1][7] |

Table 3: Solubility and Stability

| Property | Description | Reference(s) |

| Water Solubility | Soluble | [6][9] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Ethyl Acetate | [6] |

| Stability | Stable under normal conditions. | [7] |

| Incompatible Materials | Strong oxidizing agents. | [7] |

| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Recommended storage at room temperature or between 2°C - 8°C. | [2][7] |

Synthesis and Experimental Protocols

This compound is typically synthesized by the oxidation of its precursor, 2-(methylthio)ethanol (B31312). Several methods can be employed for this transformation, with hydrogen peroxide being a common and effective oxidizing agent.

Experimental Protocol: Synthesis of this compound via Oxidation of 2-(methylthio)ethanol

This protocol is adapted from general procedures for the oxidation of sulfides to sulfones.

Materials:

-

2-(methylthio)ethanol

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)ethanol (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath.

-

Slowly add 30% hydrogen peroxide (at least 2.2 equivalents) to the stirred solution via a dropping funnel, maintaining the temperature below 20-30°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully neutralize the excess acetic acid and peroxide by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by distillation or recrystallization if necessary.

Experimental Workflow: Synthesis of this compound

Caption: A step-by-step workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile reagent in organic synthesis and has applications in pharmaceutical research.

4.1. Organic Synthesis

-

Synthesis of Phenols: It is used as a reagent in a mild, one-pot procedure for the conversion of electron-deficient aryl fluorides to phenols.[2] This reaction proceeds via a nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of Phenols from Aryl Fluorides

This protocol is based on the method developed by Rogers and Green.[2]

Materials:

-

Aryl fluoride (B91410)

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

-

Syringe and needles

-

Silica (B1680970) gel for chromatography

Procedure:

-

To a stirring solution of the aryl fluoride (1.0 equivalent) in anhydrous DMF (to make a 0.66 M solution) under an inert atmosphere, add this compound (1.5 equivalents).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (3.0 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the corresponding phenol.

4.2. Pharmaceutical Research

-

Acetylcholinesterase Inhibition Studies: this compound has been used in studies investigating inhibitor and substrate interactions with acetylcholinesterase (AChE).[6] The methylsulfonyl group is a key pharmacophore in many bioactive molecules due to its ability to act as a hydrogen bond acceptor and its metabolic stability.[10]

-

Pharmaceutical Intermediates: It serves as a building block in the synthesis of more complex pharmaceutical compounds.[1]

-

Modified iRNA Agents: The compound has been employed in the development of modified ribonucleic acid agents.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

While this compound itself is not a potent drug, its structural motifs are relevant to the design of acetylcholinesterase inhibitors. The inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for diseases such as Alzheimer's disease. Inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.

The methylsulfonyl group can participate in hydrogen bonding with amino acid residues in the active site of AChE, contributing to the binding affinity of an inhibitor.

References

- 1. JP2002020365A - Method for producing 2-(methylsulfonyl)ethylamine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN116891415A - Preparation method of 2-[2-(2-aminoethoxy)ethoxy]ethanol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethanol transiently suppresses choline-acetyltransferase in basal nucleus of Meynert slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prolonged ethanol consumption produces persistent alterations of cholinergic function in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Synthesis of 2-(Methylsulfonyl)ethanol from 2-(Methylthio)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methylsulfonyl)ethanol via the oxidation of 2-(methylthio)ethanol (B31312). The transformation of the thioether to a sulfone is a critical process in medicinal chemistry and drug development, as it can significantly alter the physicochemical properties of a molecule, including its polarity, solubility, and potential for hydrogen bonding. This guide details various established experimental protocols, presents quantitative data for reaction efficiency, and includes a visual representation of the general experimental workflow.

Core Synthesis and Reaction Overview

The synthesis of this compound from 2-(methylthio)ethanol is achieved through an oxidation reaction. This process involves the conversion of the sulfur atom from a lower oxidation state (in the thioether) to a higher oxidation state (in the sulfone). Several oxidizing agents can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. Commonly used oxidants include hydrogen peroxide, potassium peroxymonosulfate (B1194676) (Oxone®), sodium periodate (B1199274), and meta-chloroperoxybenzoic acid (m-CPBA).[1]

The general chemical equation for this reaction is as follows:

CH₃SCH₂CH₂OH + 2 [O] → CH₃SO₂CH₂CH₂OH

Quantitative Data Summary

The efficiency of the oxidation of 2-(methylthio)ethanol to this compound can vary depending on the chosen oxidant and reaction conditions. While specific yield data for this exact transformation can be sparse in publicly available literature, high yields have been reported for the analogous oxidation of 2-(methylthio)ethylamine (B103984) to 2-(methylsulfonyl)ethylamine using hydrogen peroxide.[2] This suggests that similar efficiencies can be expected for the target synthesis. The following tables summarize the reaction conditions and reported yields for the oxidation of 2-(methylthio)ethylamine, which serves as a strong proxy for the synthesis of this compound, along with typical conditions for other common oxidizing agents.

| Oxidizing Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |

| Hydrogen Peroxide (30% aq.) | Sodium Tungstate (B81510) | Water | 50 | 2 hours | 75.1[2] |

| Hydrogen Peroxide (30% aq.) | Sodium Tungstate / Sulfuric Acid | Acetone/Water | Not Specified | Not Specified | 95.7[2] |

| Oxidizing Agent | Stoichiometry (vs. Sulfide) | Typical Solvent | Typical Temperature |

| Oxone® | >2.2 equivalents | Methanol (B129727)/Water | Room Temperature |

| Sodium Periodate | >2.2 equivalents | Methanol/Water | Room Temperature |

| m-CPBA | >2.2 equivalents | Dichloromethane (B109758) | 0 to Room Temperature |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using various common oxidizing agents.

Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate Catalyst

This protocol is adapted from a high-yield synthesis of a closely related compound, 2-(methylsulfonyl)ethylamine.[2]

Materials:

-

2-(methylthio)ethanol

-

30% Hydrogen Peroxide (H₂O₂)

-

Sodium Tungstate (Na₂WO₄)

-

Water or Acetone/Water mixture

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Condenser

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser, dissolve 2-(methylthio)ethanol (1.00 mol) in water (e.g., 200 g).

-

Add a catalytic amount of sodium tungstate (e.g., 0.1 g).

-

Heat the mixture to 50°C with stirring.

-

Slowly add 30% aqueous hydrogen peroxide (approximately 2.05 mol) dropwise over 1 hour, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for an additional hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by distillation under reduced pressure to obtain this compound.

Protocol 2: Oxidation using Oxone®

This is a general and effective method for the oxidation of sulfides to sulfones.[1]

Materials:

-

2-(methylthio)ethanol

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol/Water (1:1 mixture)

-

Sodium Bicarbonate (NaHCO₃) (optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up equipment (separatory funnel, etc.)

Procedure:

-

Dissolve 2-(methylthio)ethanol (1 mmol) in a 1:1 mixture of methanol and water (e.g., 10 mL) in a round-bottom flask with a magnetic stirrer.

-

Add Oxone® (at least 2.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction can be exothermic.

-

If necessary, add sodium bicarbonate to maintain a neutral or slightly basic pH.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179).

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica (B1680970) gel if necessary.

Protocol 3: Oxidation using Sodium Periodate

Sodium periodate is a mild and selective oxidizing agent.[1]

Materials:

-

2-(methylthio)ethanol

-

Sodium Periodate (NaIO₄)

-

Methanol/Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-(methylthio)ethanol (1 mmol) in methanol (e.g., 10 mL) in a round-bottom flask.

-

Add a solution of sodium periodate (>2.2 equivalents) in water (e.g., 2-5 mL) to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is often accompanied by the precipitation of sodium iodate.

-

Monitor the reaction progress by TLC.

-

After the starting material has been consumed, filter the reaction mixture to remove the insoluble inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.

Protocol 4: Oxidation using m-CPBA

meta-Chloroperoxybenzoic acid is a widely used and effective oxidizing agent for this transformation.[1]

Materials:

-

2-(methylthio)ethanol

-

meta-Chloroperoxybenzoic acid (m-CPBA, >2.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-(methylthio)ethanol in dichloromethane in a round-bottom flask at room temperature.

-

Add a solution of m-CPBA (>2.2 equivalents) in dichloromethane dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash chromatography on silica gel.

Mandatory Visualizations

Caption: General experimental workflow for the synthesis of this compound.

References

solubility of 2-(Methylsulfonyl)ethanol in organic solvents

An In-depth Technical Guide on the Solubility of 2-(Methylsulfonyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an organosulfur compound, serves as a versatile building block in various synthetic applications within the pharmaceutical and chemical industries. Its solubility in different organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. This technical guide provides a summary of the currently available qualitative solubility information for this compound and presents a detailed experimental protocol for the quantitative determination of its solubility.

Currently, publicly available literature and chemical databases provide limited quantitative data on the solubility of this compound in a range of organic solvents. The compound is generally reported to be soluble in water and only slightly soluble in solvents like chloroform (B151607) and ethyl acetate. Due to the scarcity of specific quantitative data, this guide focuses on empowering researchers to determine these values experimentally. The following sections detail the widely accepted shake-flask method for solubility determination.

Qualitative Solubility Profile

A summary of the qualitative solubility of this compound, as reported in various chemical literature, is presented in Table 1. It is important to note that terms like "slightly soluble" are not standardized and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended.

Table 1: Qualitative Solubility of this compound

| Solvent | Reported Solubility |

| Water | Soluble |

| Chloroform | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a solid in a solvent. It involves saturating a solvent with a solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatically controlled incubator or water bath

-

Analytical balance (±0.1 mg or better)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent the formation of bubbles during the experiment.

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed and that equilibrium is established between the dissolved and undissolved solute.

-

Addition of Solvent: Accurately pipette a known volume or mass of the selected organic solvent into each vial containing the excess solid.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled orbital shaker or on a stirrer in an incubator set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined period to allow the system to reach equilibrium. The equilibration time can vary depending on the solute and solvent system and should be determined experimentally (typically 24 to 72 hours). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and filter the solution into a clean, pre-weighed vial to remove all undissolved solid particles. This step must be performed quickly to minimize any temperature changes that could affect solubility.

-

Sample Dilution: Accurately weigh the filtered saturated solution. Dilute the sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation of Solubility: The solubility can be expressed in various units, such as grams per 100 grams of solvent ( g/100g ) or mole fraction (χ).

-

Solubility in g/100g of solvent:

Moles of solute = mass of solute / molar mass of solute Moles of solvent = mass of solvent / molar mass of solvent Mole fraction (χ) = Moles of solute / (Moles of solute + Moles of solvent)

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

An In-depth Technical Guide to the Safe Handling of 2-(Methylsulfonyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 2-(Methylsulfonyl)ethanol (CAS No. 15205-66-0), a versatile building block in organic synthesis. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards, enabling its safe use in a laboratory setting.

Chemical Identification

| Parameter | Information |

| Chemical Name | This compound |

| Synonyms | 2-Hydroxyethyl methyl sulfone, 2-Methanesulfonylethanol, 2-Methanesulfonylethan-1-ol, 2-Methylsulfonyl ethyl alcohol |

| CAS Number | 15205-66-0[1] |

| Molecular Formula | C₃H₈O₃S[2][3] |

| Molecular Weight | 124.16 g/mol [2][3] |

| Structure | CS(=O)(=O)CCO[2][3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| Physical State | White to almost white solid or clear yellow liquid | [2] |

| Appearance | Yellow Liquid | [1][4] |

| Odor | Stench | [1][4] |

| Melting Point | 31 - 33 °C / 87.8 - 91.4 °F | [1][5][6] |

| Boiling Point | 148 - 149 °C / 298.4 - 300.2 °F | [1][5][6] |

| Flash Point | > 110 °C / > 230 °F | [1] |

| Density | 1.33 g/cm³ | [2] |

| Solubility | Soluble in water. Slightly soluble in chloroform (B151607) and ethyl acetate. | [2][6] |

| pKa | 13.61 ± 0.10 (Predicted) | [6][7] |

Hazard Identification and Toxicological Information

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is not considered hazardous.[1] However, it is essential to handle it with care as with all laboratory chemicals.

-

Acute Toxicity: No acute toxicity information is available for this product.[1][4]

-

Irritation: No information available.[1]

-

Sensitization: No information available.[1]

-

Carcinogenicity: The carcinogenicity of this substance has not been evaluated by major regulatory agencies.[1]

-

Hazards not otherwise classified (HNOC): None identified.[1] A notable characteristic is its "stench" odor.[1][4]

Safe Handling and Storage

Proper handling and storage are paramount to ensure safety in the laboratory.

Handling:

Storage:

-

Store at ambient temperatures.[7][9] Some sources recommend storage at 2°C - 8°C.[3]

-

Incompatible Materials: Strong oxidizing agents.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. 2-(Ethanesulfinyl)ethanol (21975-18-8) for sale [vulcanchem.com]

- 3. biosynth.com [biosynth.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound | 15205-66-0 [chemicalbook.com]

- 6. This compound CAS#: 15205-66-0 [m.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Analysis of 2-(Methylsulfonyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(Methylsulfonyl)ethanol. It includes detailed experimental protocols for acquiring these spectra and presents the data in a clear, tabular format for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the ¹H NMR, predicted ¹³C NMR, and predicted IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| -OH | ~4.9 (variable) | Singlet (broad) | 1H |

| -CH₂- (adjacent to OH) | 3.72 | Triplet | 2H |

| -CH₂- (adjacent to SO₂) | 3.25 | Triplet | 2H |

| -CH₃ | 2.95 | Singlet | 3H |

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The following table presents the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the expected chemical environments of the carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| -CH₂- (adjacent to OH) | 55 - 65 |

| -CH₂- (adjacent to SO₂) | 50 - 60 |

| -CH₃ | 40 - 50 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy (Predicted)

The predicted significant absorption bands in the infrared spectrum of this compound are listed below. The positions are given in wavenumbers (cm⁻¹).

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong |

| S=O stretch (sulfone) | 1350 - 1300 and 1160 - 1120 | Strong |

| C-O stretch (alcohol) | 1260 - 1000 | Strong |

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound.

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR and IR spectra of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is around 4-5 cm.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.7 mL of deuterated solvent.

-

-

Instrument Setup and Data Acquisition:

-

Follow the same initial setup steps as for ¹H NMR (locking and shimming).

-

Select a ¹³C NMR experiment, typically a proton-decoupled experiment to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).

-

Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction).

-

Reference the spectrum to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the ATR's pressure arm to ensure good contact.

-

Acquire the sample spectrum. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and record their positions in wavenumbers (cm⁻¹).

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

A flowchart illustrating the key stages of spectroscopic analysis.

An In-depth Technical Guide to 2-(Methylsulfonyl)ethanol: Discovery, History, and Applications

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)ethanol, a versatile organosulfur compound. Tailored for researchers, scientists, and drug development professionals, this document delves into its discovery and history, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and its potential biological activities.

Introduction

This compound, also known as 2-hydroxyethyl methyl sulfone, is an organosulfur compound with the molecular formula C₃H₈O₃S. It features a methylsulfonyl group attached to an ethanol (B145695) moiety, rendering it a valuable building block in various chemical transformations. Its utility spans from being a key reagent in the synthesis of phenols to its application in material science and its emerging role in biochemical studies. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and accessible format for the scientific community.

Discovery and History

The precise historical details of the initial discovery and first synthesis of this compound are not prominently documented in readily accessible scientific literature. However, its emergence is likely linked to the broader exploration of sulfone chemistry in the mid-20th century. Early investigations into the reactivity of vinyl sulfones and the oxidation of β-hydroxy sulfides would have paved the way for the synthesis of such compounds.

One plausible early synthetic route could have involved the hydration of methyl vinyl sulfone. Another potential pathway is the reaction of ethylene (B1197577) oxide with a suitable methylsulfonyl precursor. While specific pioneering publications on this compound are scarce, its use as a reagent became more pronounced in later years, particularly with the work of Rogers and Green in 2002, who demonstrated its efficacy in the mild conversion of aryl fluorides to phenols. This application brought the compound to the forefront as a useful tool in synthetic organic chemistry.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid or a low-melting solid, depending on the ambient temperature. Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| CAS Number | 15205-66-0 |

| Melting Point | 28-31 °C |

| Boiling Point | 148-149 °C @ 1 mmHg |

| Density | 1.33 g/cm³ |

| Refractive Index | 1.478-1.480 |

| Flash Point | >110 °C |

| Water Solubility | Soluble |

| IUPAC Name | This compound |

| Synonyms | 2-Hydroxyethyl methyl sulfone, MSE |

Synthesis of this compound

While the historical first synthesis is not definitively established, several modern and plausible synthetic routes to this compound exist.

From Ethylene Oxide and Methyl Mercaptan

A common industrial approach to β-hydroxy ethyl sulfides is the reaction of ethylene oxide with a thiol. This can be adapted for the synthesis of this compound in a two-step process.

Step 1: Synthesis of 2-(Methylthio)ethanol (B31312) Ethylene oxide is reacted with methyl mercaptan in the presence of a base catalyst to yield 2-(methylthio)ethanol.

Step 2: Oxidation The resulting 2-(methylthio)ethanol is then oxidized to this compound. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (like m-CPBA), or potassium permanganate. Careful control of the reaction conditions is necessary to prevent over-oxidation.

Hydration of Methyl Vinyl Sulfone

Methyl vinyl sulfone can undergo hydration to yield this compound. This reaction is typically carried out under acidic or basic conditions. The addition of water across the double bond follows Markovnikov's rule, but in this symmetrical case, it leads to the desired product.

Applications in Organic Synthesis

This compound has proven to be a valuable reagent in several organic transformations, most notably in the synthesis of phenols from aryl fluorides.

Synthesis of Phenols from Aryl Fluorides

A significant application of this compound is in the mild, one-pot conversion of electron-deficient aryl fluorides to phenols, as reported by Rogers and Green. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

General Procedure for the Conversion of an Aryl Fluoride (B91410) to a Phenol:

-

To a stirred solution of the aryl fluoride (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (to make a 0.5 M solution) is added this compound (1.2 equiv).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C.

-

The mixture is then partitioned between ethyl acetate (B1210297) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding phenol.

Preparation of Phosphorodiamidates

This compound serves as a precursor in the synthesis of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate, a compound of interest in medicinal chemistry due to its structural similarity to other alkylating agents used in cancer therapy.

Biological Activity and Applications

The biological activities of this compound are an area of growing interest, particularly in the context of enzyme inhibition.

Acetylcholinesterase Studies

This compound has been utilized in studies of inhibitor and substrate moieties for acetylcholinesterase (AChE), a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The sulfonyl group can act as a hydrogen bond acceptor and may interact with key residues in the active site of the enzyme.

While a specific signaling pathway involving this compound has not been elucidated, its potential interaction can be conceptualized within the general mechanism of AChE inhibition. The active site of AChE contains a catalytic triad (B1167595) (Ser-His-Glu) and an anionic subsite that binds the quaternary ammonium (B1175870) of acetylcholine. Inhibitors often interact with one or both of these sites. A sulfonyl-containing compound could potentially interact with the active site through hydrogen bonding with amino acid residues, thereby hindering the binding of the natural substrate.

Protein Kinase Inhibition

Some evidence suggests that this compound may act as a protein kinase inhibitor. Protein kinases are crucial enzymes in cellular signaling pathways, and their inhibition is a major strategy in drug development, particularly for cancer. The mechanism of inhibition is often competitive with ATP, the phosphate (B84403) donor for the kinase. The sulfonyl group of this compound could potentially interact with the ATP-binding pocket of a kinase, although specific pathways and target kinases have not yet been fully identified.

Conclusion

This compound is a multifaceted compound with established utility in organic synthesis and emerging potential in the field of biochemistry. While its early history remains somewhat obscure, its modern applications, particularly in the synthesis of phenols, are well-documented and highly valuable. The exploration of its biological activities, including its role as a potential enzyme inhibitor, opens new avenues for research and development. This guide provides a solid foundation for scientists and researchers working with or interested in the properties and applications of this versatile sulfonyl alcohol. Further investigation into its biological mechanisms of action is warranted and could lead to the discovery of new therapeutic applications.

A Comprehensive Technical Guide to 2-(Methylsulfonyl)ethanol for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, synthesis, and multifaceted applications of 2-(Methylsulfonyl)ethanol, a versatile building block in organic chemistry and pharmaceutical research.

Chemical Identity and Synonyms

This compound, a prominent organosulfur compound, is recognized by several names in scientific literature and chemical databases. Its systematic IUPAC name is this compound. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.

-

Ethanol (B145695), 2-(methylsulfonyl)-[3][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in experimental design and synthesis. The following tables summarize its key quantitative data.

Table 1: General and Physical Properties

| Property | Value |

| CAS Number | 15205-66-0[1][2][7] |

| Molecular Formula | C₃H₈O₃S[1][2][7] |

| Molecular Weight | 124.16 g/mol [1][2][7] |

| Physical State | White to almost white solid or clear yellow liquid[1] |

| Melting Point | 26-33 °C[1][8][9] |

| Boiling Point | 148-149 °C @ 1 mmHg[1][8] |

| Density | 1.285 - 1.33 g/cm³[1][7][9] |

| Refractive Index | 1.478 - 1.480[1][9] |

| Flash Point | >110 °C (>230 °F)[1][9] |

| pKa (Predicted) | 13.61 ± 0.10[9][10] |

Table 2: Solubility Profile

| Solvent | Solubility |

| Water | Soluble[1][8][10] |

| Chloroform | Slightly soluble[1][9] |

| Ethyl Acetate | Slightly soluble[1][9] |

Applications in Research and Development

This compound serves as a versatile reagent and building block in various scientific domains, from organic synthesis to pharmaceutical and materials science.

Organic Synthesis

This compound is a valuable tool for synthetic chemists. Its key applications include:

-

Synthesis of Phenols: It is utilized as a reagent in the conversion of aryl fluorides to phenols.[4][8][9]

-

Phosphorodiamidate Synthesis: It is employed in the preparation of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate.[4][8][9]

-

Versatile Building Block: It functions as a foundational molecule for the synthesis of more complex sulfur-containing compounds.[4][8][9]

Pharmaceutical Research

In the realm of drug discovery and development, this compound has been implicated in several areas:

-

Acetylcholinesterase Studies: It is used in investigations of inhibitor and substrate interactions with acetylcholinesterase, an important enzyme in the nervous system.[1][8][9]

-

Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including isoindoline (B1297411) derivatives.[1]

-

Modified iRNA Agents: The compound has found utility in the development of modified interfering RNA (iRNA) agents, which have therapeutic potential.[1]

Material Science

This compound can be used to modify the properties of materials. For instance, its reaction with cotton cellulose (B213188) results in the formation of methylsulfonylethyl substituents on the D-glucopyranosyl units of the cellulose.[8][9]

Experimental Protocols and Methodologies

While detailed, step-by-step experimental protocols are often proprietary or published in subscription-based journals, the general methodologies for some key applications of this compound are described below.

General Protocol for the Conversion of Aryl Fluorides to Phenols

The conversion of electron-deficient aryl fluorides to phenols using this compound generally proceeds via a nucleophilic aromatic substitution (SNAr) followed by an elimination reaction.

Reaction Principle:

-

Nucleophilic Attack: The alkoxide of this compound, generated in situ using a base such as sodium hydride, acts as a nucleophile and attacks the electron-deficient aromatic ring at the carbon bearing the fluorine atom.

-

Intermediate Formation: This addition forms a Meisenheimer complex, a resonance-stabilized anionic intermediate.

-

Elimination: Subsequent elimination of methyl vinyl sulfone yields the corresponding phenol.

A general workflow for this transformation is depicted below.

Signaling Pathways and Logical Relationships

Due to the proprietary nature of drug development research and the specificity of scientific studies, detailed signaling pathways involving this compound are not extensively documented in publicly available literature. However, its use in acetylcholinesterase (AChE) inhibition studies suggests its interaction with the cholinergic signaling pathway.

Conceptual Relationship in Acetylcholinesterase Inhibition Studies:

This compound can be used as a tool to study the binding and inhibition of acetylcholinesterase. The logical relationship in such an experimental setup would involve the enzyme, its natural substrate (acetylcholine), and the potential inhibitor being studied. This compound itself is not the primary inhibitor but may be part of the molecular scaffold of the inhibitor or used as a reagent in the synthesis of the inhibitor.

The following diagram illustrates the fundamental principle of competitive inhibition of acetylcholinesterase, a process that can be investigated using compounds derived from this compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further in-depth information, particularly regarding specific experimental protocols and proprietary applications, would necessitate access to specialized chemical literature and patent databases.

References

- 1. Synthesis of RNA Crosslinking Oligonucleotides Modified with 2-Amino-7-Deaza-7-Propynyl-6-Vinylpurine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US9394540B2 - Modified iRNA agents - Google Patents [patents.google.com]

- 3. Inhibition and protection of cholinesterases by methanol and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A new bis(2,2,2-trifluoroethyl)phosphonate for the synthesis of Z-unsaturated N-methoxy-N-methylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of phosphorodiamidate prodrugs of antiviral and anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ethanol-acetylcholinesterase-inhibitor interactions: Inhibitor hydrophobicity and site specificity dependence [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

Potential Research Applications of 2-(Methylsulfonyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylsulfonyl)ethanol, a bifunctional organic compound, presents a versatile scaffold for a range of research and development applications. Its unique combination of a hydroxyl group and a methylsulfonyl moiety imparts distinct chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the core research applications of this compound, with a focus on its utility in organic synthesis and its potential, though currently underexplored, role in drug discovery. This document summarizes key quantitative data, provides detailed experimental protocols for its principal applications, and visualizes relevant chemical and biological pathways to facilitate further investigation and application by the scientific community.

Introduction

This compound, also known as 2-hydroxyethyl methyl sulfone, is a small organic molecule with the chemical formula C₃H₈O₃S. The presence of both a primary alcohol and a sulfone functional group makes it a valuable building block in chemical synthesis and a compound of interest for biological evaluation. The sulfonyl group, a strong electron-withdrawing and hydrogen bond-accepting moiety, is a common feature in many biologically active compounds, suggesting that this compound and its derivatives could have interesting pharmacological properties. This guide will delve into its established synthetic uses and explore its potential in the realm of drug development, providing researchers with the foundational knowledge to leverage this compound in their work.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| CAS Number | 15205-66-0 |

| Appearance | White to off-white solid or clear, colorless to pale yellow liquid |

| Melting Point | 31-33 °C |

| Boiling Point | 148-149 °C |

| Density | ~1.33 g/cm³ |

| Solubility | Soluble in water, slightly soluble in chloroform (B151607) and ethyl acetate (B1210297). |

| pKa | ~13.61 (predicted) |

Research Applications in Organic Synthesis

This compound has proven to be a valuable reagent in several organic transformations, most notably in the synthesis of phenols from activated aryl fluorides.

Synthesis of Phenols from Aryl Fluorides

A mild and efficient one-pot procedure for the conversion of electron-deficient aryl fluorides to phenols utilizes this compound. This reaction proceeds via a nucleophilic aromatic substitution followed by an in-situ elimination.

The following table summarizes the yields for the synthesis of various phenols from their corresponding aryl fluorides using this compound, as reported by Rogers and Green (2002).

| Substrate (Aryl Fluoride) | Product (Phenol) | Yield (%) |

| 4-Fluorobenzonitrile | 4-Hydroxybenzonitrile | 95 |

| 4-Fluoronitrobenzene | 4-Nitrophenol | 92 |

| Methyl 4-fluorobenzoate | Methyl 4-hydroxybenzoate | 85 |

| 4-Fluorobenzaldehyde | 4-Hydroxybenzaldehyde | 78 |

| 1-Fluoro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenol | 65 |

| 2-Fluorobenzonitrile | 2-Hydroxybenzonitrile | 88 |

| 1-Fluoro-2-nitrobenzene | 2-Nitrophenol | 85 |

Materials:

-

Aryl fluoride (B91410) (1.0 equiv)

-

This compound (1.5 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of the aryl fluoride (1.0 equiv) in anhydrous DMF (to make a 0.66 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Carefully add sodium hydride (3.0 equiv) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of 1 M HCl until the effervescence ceases and the pH is acidic.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenol (B47542).

Synthesis of 2-(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate

Materials:

-

N,N-Bis(2-chloroethyl)phosphoramidic dichloride

-

This compound (1.0 equiv)

-

Triethylamine (B128534) (2.0 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve N,N-bis(2-chloroethyl)phosphoramidic dichloride in anhydrous DCM.

-

Cool the solution to 0 °C.

-

In a separate flask, prepare a solution of this compound (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM.

-

Add the solution of the alcohol and triethylamine dropwise to the cooled solution of the phosphoramidic dichloride over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or ³¹P NMR.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by silica gel column chromatography to yield the desired phosphorodiamidate.

Potential Applications in Drug Discovery and Development

The sulfonyl moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of approved drugs. While this compound itself is not an active pharmaceutical ingredient, its structure suggests several avenues for exploration in drug discovery.

Acetylcholinesterase Inhibition

Several compounds containing sulfonyl or sulfonamide groups have been reported to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[1][2][3] This suggests that this compound and its derivatives could be investigated as potential AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Donepezil or galantamine (positive control inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO, ensuring the final concentration in the assay does not exceed 0.5%).

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or positive control to the respective wells. Add 20 µL of the solvent to the control wells.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of DTNB solution to all wells.

-